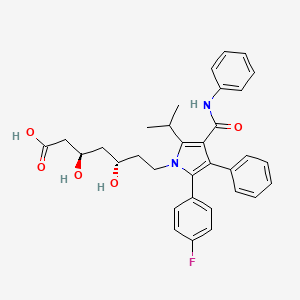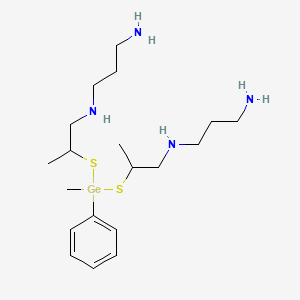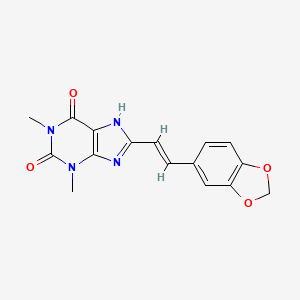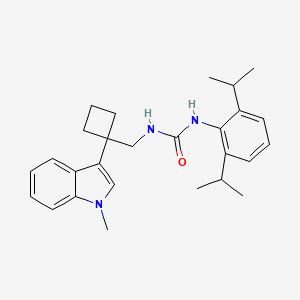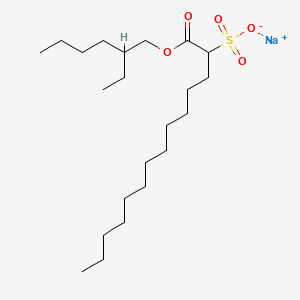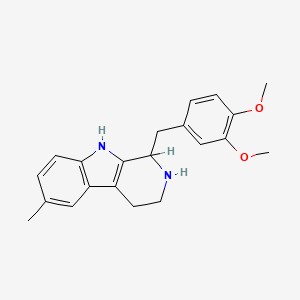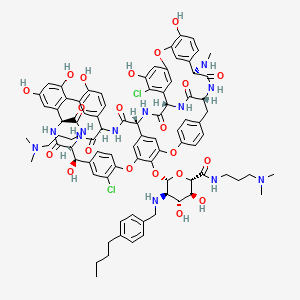
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is a complex organic compound with a unique structure that includes a dibenzo[a,e]cyclooctene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the dibenzo[a,e]cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl and p-hydroxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the 1,2-propanediol moiety: This can be done through etherification reactions, where the hydroxyl groups of 1,2-propanediol react with the dibenzo[a,e]cyclooctene core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NaOH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a ligand for studying protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- depends on its specific application. For example:
Biochemical Interactions: It may interact with specific proteins or enzymes, altering their activity.
Therapeutic Effects: It may modulate signaling pathways involved in inflammation or cancer.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol: A simpler compound with similar hydroxyl groups but lacking the complex aromatic structure.
Dibenzo[a,e]cyclooctene derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1,2-Propanediol, 3-((6-ethyl-5-(p-hydroxyphenyl)-11,12-dihydrodibenzo(a,e)cycloocten-2-yl)oxy)- is unique due to its combination of a dibenzo[a,e]cyclooctene core with a 1,2-propanediol moiety. This unique structure may confer specific properties and reactivity that are not observed in simpler or structurally different compounds.
Propiedades
Número CAS |
85850-95-9 |
|---|---|
Fórmula molecular |
C27H28O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
3-[[(10Z)-11-ethyl-10-(4-hydroxyphenyl)-6-tricyclo[10.4.0.04,9]hexadeca-1(16),4(9),5,7,10,12,14-heptaenyl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C27H28O4/c1-2-24-25-6-4-3-5-18(25)7-8-20-15-23(31-17-22(30)16-28)13-14-26(20)27(24)19-9-11-21(29)12-10-19/h3-6,9-15,22,28-30H,2,7-8,16-17H2,1H3/b27-24- |
Clave InChI |
MQEQHACDJPEWRB-PNHLSOANSA-N |
SMILES isomérico |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)\C4=CC=C(C=C4)O |
SMILES canónico |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCC(CO)O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)


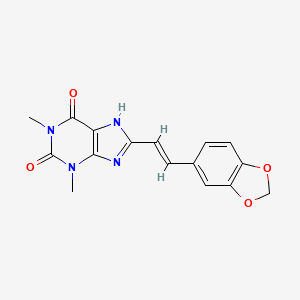

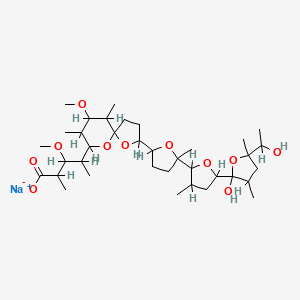
![Sodium;2-[3-aminopropyl(dimethyl)azaniumyl]acetate](/img/structure/B12777389.png)
